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1-Butene, 3,3-dimethoxy-2-methyl-

Cat. No.: B14746917
CAS No.: 1855-71-6
M. Wt: 130.18 g/mol
InChI Key: CJFHJZULWBTLMH-UHFFFAOYSA-N
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Description

Contextualizing Branched Alkenes and Acyclic Acetals in Contemporary Chemical Research

Branched alkenes, characterized by a non-linear carbon chain containing a double bond, are fundamental building blocks in organic synthesis. Their geometry and the electronic nature of the substituents on the double bond significantly influence their reactivity. For instance, the stability of alkenes generally increases with the number of alkyl substituents on the double-bonded carbons. youtube.com In the case of 1-Butene, 3,3-dimethoxy-2-methyl-, the presence of a methyl group at the 2-position creates a trisubstituted alkene, which has implications for its stability and reactivity in reactions such as additions and polymerizations.

Acyclic acetals, on the other hand, are protecting groups for carbonyl compounds and are also valuable synthetic intermediates. organic-chemistry.orgyoutube.com The 3,3-dimethoxy group in the target molecule is an acetal (B89532) functionality derived from a ketone. Acetals are generally stable under basic and neutral conditions but are readily hydrolyzed in acidic environments to regenerate the parent carbonyl compound. acs.orgyoutube.com The presence of both an alkene and an acetal in the same molecule raises interesting questions about their mutual electronic influence and the chemoselectivity of reactions.

Significance of Multifunctionalized Organic Scaffolds in Chemical Synthesis and Reactivity

Multifunctionalized organic scaffolds, which are molecules containing two or more distinct functional groups, are of paramount importance in modern organic chemistry. mdpi.commdpi.com They serve as versatile platforms for the construction of complex molecular architectures, including natural products, pharmaceuticals, and advanced materials. researchgate.net The ability to selectively manipulate one functional group in the presence of another is a key challenge and a powerful tool in multistep synthesis.

Compounds like 1-Butene, 3,3-dimethoxy-2-methyl- exemplify such scaffolds. The alkene moiety can participate in a wide array of transformations, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, leading to a diverse range of products. youtube.com Simultaneously, the acetal group can be unmasked to reveal a ketone, which can then undergo further reactions like nucleophilic additions or alpha-functionalization. The interplay between these two functionalities allows for a modular and efficient approach to building molecular complexity.

Scope and Research Objectives for the Academic Investigation of 1-Butene, 3,3-dimethoxy-2-methyl-

The primary objective of this article is to provide a detailed academic investigation of 1-Butene, 3,3-dimethoxy-2-methyl-. This will be achieved through the following:

Structural and Property Analysis: A thorough examination of the molecular structure and a compilation of its key physicochemical properties based on available data.

Synthesis Exploration: A discussion of plausible synthetic routes to 1-Butene, 3,3-dimethoxy-2-methyl-, drawing on established methodologies for the formation of branched alkenes and acetals. This includes considering reactions such as the Wittig reaction. prepchem.com

Reactivity Profile: An analysis of the expected chemical reactivity of the compound, considering the individual and combined behavior of the alkene and acetal functional groups. This will involve exploring potential reactions such as acid-catalyzed hydrolysis and electrophilic additions to the double bond. jst.go.jp

This investigation will contribute to a deeper understanding of the chemistry of multifunctional compounds and provide a foundation for further experimental and theoretical studies on 1-Butene, 3,3-dimethoxy-2-methyl- and related structures.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for its application in synthesis and research. Below is a table summarizing the key properties of 1-Butene, 3,3-dimethoxy-2-methyl- and related compounds for comparative analysis.

Property1-Butene, 3,3-dimethoxy-2-methyl-3-Methyl-1-butene (B165623) chemeo.com1-Butene nih.gov2-Methyl-1-butene (B49056) sigmaaldrich.com3,3-Dimethyl-1-butene (B1661986) nist.gov
Molecular Formula C7H14O2C5H10C4H8C5H10C6H12
Molecular Weight ( g/mol ) 130.1870.1356.1170.1384.16
CAS Number 88021-02-1563-45-1106-98-9563-46-2558-37-2
Boiling Point (°C) Not available20.1-6.33141
Density (g/mL) Not available0.627 at 20 °C0.595 at 20 °C0.65 at 25 °C0.653 at 20 °C
Refractive Index Not available1.365 at 20 °C1.3962 at -25 °C1.378 at 20 °C1.376 at 20 °C

Synthetic Approaches

The synthesis of 1-Butene, 3,3-dimethoxy-2-methyl- can be envisioned through several established organic chemistry transformations. A plausible and widely used method for the formation of alkenes is the Wittig reaction . This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. In this specific case, the synthesis could involve the reaction of a suitable phosphonium (B103445) salt with a ketone. For instance, the reaction of (3,3-dimethoxy-2-methylpropyl)triphenylphosphonium bromide with a suitable base to form the ylide, followed by reaction with formaldehyde (B43269), would be a potential route. A similar Wittig reaction has been described for the synthesis of 1-(3,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. prepchem.com

Another general strategy for alkene synthesis is through elimination reactions . youtube.com This would require a precursor with a suitable leaving group, such as a halide or a tosylate, at a position beta to a hydrogen atom. For example, the dehydrohalogenation of 1-chloro-3,3-dimethoxy-2-methylbutane under basic conditions could yield the desired product. The choice of base and reaction conditions would be crucial to control the regioselectivity of the elimination to favor the formation of the terminal alkene.

Reactivity and Potential Transformations

The chemical behavior of 1-Butene, 3,3-dimethoxy-2-methyl- is dictated by its two primary functional groups: the alkene and the acetal.

The alkene moiety is susceptible to a variety of electrophilic addition reactions . For example, reaction with hydrogen halides (H-X) would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon of the double bond (C1) and the halide adding to the more substituted carbon (C2). The presence of the neighboring acetal group could influence the regioselectivity and stereoselectivity of these additions. Other important reactions of the alkene include catalytic hydrogenation to the corresponding alkane, halogenation with Br2 or Cl2, and oxidation reactions such as epoxidation or ozonolysis.

The acetal group is primarily susceptible to acid-catalyzed hydrolysis . acs.org Treatment of 1-Butene, 3,3-dimethoxy-2-methyl- with aqueous acid would lead to the cleavage of the two methoxy (B1213986) groups and the formation of the corresponding ketone, 2-methyl-1-buten-3-one. This reaction is typically reversible, and the equilibrium can be controlled by the reaction conditions. youtube.comyoutube.com The presence of the double bond in close proximity might influence the rate of hydrolysis. Studies on the reactivity of similar compounds, such as 3,3-dimethylbutanal, have shown that the structure of the carbonyl compound significantly affects its degradation and reaction kinetics. copernicus.orgresearchgate.net

The combination of these two functionalities in one molecule allows for sequential reactions. For instance, the alkene could first be transformed, and then the acetal could be deprotected to reveal the ketone for further manipulation. This highlights the utility of such multifunctional scaffolds in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B14746917 1-Butene, 3,3-dimethoxy-2-methyl- CAS No. 1855-71-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1855-71-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3,3-dimethoxy-2-methylbut-1-ene

InChI

InChI=1S/C7H14O2/c1-6(2)7(3,8-4)9-5/h1H2,2-5H3

InChI Key

CJFHJZULWBTLMH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(OC)OC

Origin of Product

United States

Iii. Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Butene, 3,3 Dimethoxy 2 Methyl

Electrophilic Addition Reactions to the Terminal Alkene

Electrophilic addition reactions are fundamental to understanding the reactivity of alkenes. savemyexams.com The carbon-carbon double bond, with its high electron density, is susceptible to attack by electrophiles, initiating a cascade of bond-breaking and bond-forming events. savemyexams.com

The addition of an electrophile to an unsymmetrical alkene can, in theory, proceed through two main mechanistic pathways, leading to different constitutional isomers. chemguide.co.ukmasterorganicchemistry.com The regioselectivity of the reaction is determined by the pathway that is energetically more favorable. chemguide.co.uk

Markovnikov's Rule : This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the formation of a carbocation intermediate. libretexts.orglibretexts.org The more stable carbocation is formed faster, leading to the major product. chemguide.co.uk For instance, the reaction of 3-methyl-1-butene (B165623) with HCl primarily yields 2-chloro-2-methylbutane (B165293) because it proceeds through a more stable tertiary carbocation intermediate. libretexts.org

Anti-Markovnikov Addition : In some cases, the addition occurs in a manner contrary to Markovnikov's rule. This is often observed in radical addition reactions or hydroboration-oxidation. masterorganicchemistry.com

The electrophilic addition of a generic electrophile (E-Nu) to 1-Butene, 3,3-dimethoxy-2-methyl- is expected to proceed via the formation of a carbocation intermediate. The initial attack of the electrophile (E+) on the terminal double bond can form two possible carbocations. The stability of these carbocations will dictate the major product of the reaction.

The substituents on the alkene play a crucial role in directing the outcome of electrophilic addition reactions. In 1-Butene, 3,3-dimethoxy-2-methyl-, the geminal dimethoxy groups and the vicinal methyl group exert significant electronic and steric effects.

Electronic Influence:

Geminal Dimethoxy Groups: The two methoxy (B1213986) groups at the C3 position are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect involves the delocalization of lone pairs from the oxygen atoms, which can stabilize an adjacent positive charge. This would strongly favor the formation of a carbocation at the C2 position.

Vicinal Methyl Group: The methyl group at the C2 position is electron-donating through hyperconjugation and a weak +I effect, further stabilizing a carbocation at the C3 position.

Steric Influence:

The bulky geminal dimethoxy groups and the methyl group create steric hindrance around the double bond. This can influence the direction of attack of the incoming electrophile, potentially affecting the stereoselectivity of the reaction.

Regioselectivity: The combined electronic effects strongly favor the formation of the more substituted and resonance-stabilized carbocation at the C2 position. Therefore, the addition of an electrophile is expected to follow Markovnikov's rule, with the electrophile adding to the terminal CH2 group and the nucleophile attacking the C2 carbon.

Stereoselectivity: The approach of the electrophile to the double bond can occur from either face (syn or anti-addition), potentially leading to stereoisomers. masterorganicchemistry.com The steric bulk of the substituents may favor one approach over the other, leading to a degree of stereoselectivity.

Oxidative Transformations and Degradation Mechanisms

The double bond in 1-Butene, 3,3-dimethoxy-2-methyl- is also susceptible to oxidative cleavage and degradation through various mechanisms.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com The reaction proceeds through a concerted cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). testbook.com This intermediate rapidly rearranges to a more stable secondary ozonide (ozonide). masterorganicchemistry.comnih.gov Subsequent workup of the ozonide leads to the final carbonyl products. masterorganicchemistry.comtestbook.com

For 1-Butene, 3,3-dimethoxy-2-methyl-, ozonolysis would cleave the terminal double bond. Reductive workup (e.g., with zinc or dimethyl sulfide) would be expected to yield formaldehyde (B43269) and 3,3-dimethoxy-2-butanone. Oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed formaldehyde to formic acid, and then potentially to carbon dioxide and water. masterorganicchemistry.com

The characterization of the ozonide intermediates of substituted alkenes has been a subject of research, often employing spectroscopic techniques at low temperatures due to their instability. nih.gov Studies on similar asymmetric alkenes have shown the formation of multiple ozonide isomers. nih.gov

Table 1: Predicted Ozonolysis Products of 1-Butene, 3,3-dimethoxy-2-methyl-

Workup ConditionProduct 1Product 2
Reductive (e.g., Zn/H₂O or DMS)3,3-dimethoxy-2-butanoneFormaldehyde
Oxidative (e.g., H₂O₂)3,3-dimethoxy-2-butanoneFormic acid

In atmospheric chemistry and combustion processes, alkenes can undergo oxidation initiated by radicals, such as the hydroxyl radical (•OH). nih.gov The hydroxyl radical can add to the double bond or abstract a hydrogen atom. For 1-Butene, 3,3-dimethoxy-2-methyl-, the addition of the •OH radical to the double bond is a likely pathway. This addition would form a radical intermediate, which can then react further with molecular oxygen.

The rate of reaction and the specific products will depend on the reaction conditions. Studies on other methylated alkenes have shown that the yield of hydroxyl radicals from ozonolysis can be significant. researchgate.net

The radical formed from the addition of •OH to the alkene will rapidly react with molecular oxygen (O₂) to form a peroxy radical (ROO•). rsc.orgrsc.org This peroxy radical is a key intermediate in a complex cascade of reactions. It can undergo intramolecular hydrogen shifts, cyclization, or react with other molecules like nitric oxide (NO) or other peroxy radicals. These subsequent reactions lead to the formation of a variety of oxygenated organic compounds, contributing to the formation of secondary organic aerosols in the atmosphere. The specific pathways and products are highly dependent on the structure of the initial alkene and the ambient conditions.

Nucleophilic Reactivity and Acetal (B89532) Hydrolysis Mechanisms

The acetal group is generally stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent carbonyl compound and alcohols. researchgate.net This reactivity is a cornerstone of its use as a protecting group in organic synthesis. osti.gov

The acid-catalyzed hydrolysis of the acetal in 1-Butene, 3,3-dimethoxy-2-methyl- proceeds through a stepwise mechanism involving the cleavage of the carbon-oxygen single bonds. orgoreview.comchemistrysteps.com The process is initiated by the protonation of one of the methoxy oxygen atoms by an acid catalyst, such as hydronium ion (H₃O⁺). youtube.com

Mechanism of Acid-Catalyzed Acetal Hydrolysis:

Protonation: One of the ether-like oxygen atoms of the acetal is protonated, converting the methoxy group into a good leaving group (methanol). chemistrysteps.com

Formation of an Oxonium Ion: The protonated methoxy group departs as a molecule of methanol. This departure is assisted by the lone pair of electrons on the adjacent oxygen atom, which forms a double bond with the carbon, resulting in a resonance-stabilized oxonium ion. researchgate.netyoutube.com The formation of this intermediate is often the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation to form a Hemiacetal: A proton is transferred from the newly added water molecule to a base (such as another water molecule), yielding a hemiacetal intermediate. chemistrysteps.com

Repeat of the Process: The second methoxy group (now a hydroxyl group in the hemiacetal) is protonated by the acid catalyst. masterorganicchemistry.com

Formation of the Carbonyl: The protonated hydroxyl group leaves as a water molecule, and the oxygen of the remaining hydroxyl group forms a double bond with the carbon, leading to a protonated carbonyl group. masterorganicchemistry.com

Final Deprotonation: A final deprotonation step yields the parent ketone, 2-methylbutanal, and a second molecule of methanol. orgoreview.com

This entire process is reversible, and the position of the equilibrium can be controlled by the reaction conditions. youtube.com To drive the reaction toward hydrolysis, a large excess of water is typically used. chemistrysteps.com

The kinetics of acid-catalyzed acetal hydrolysis have been extensively studied. The reaction is typically first-order with respect to both the acetal substrate and the acid catalyst. osti.gov The rate of hydrolysis is significantly influenced by the pH of the solution, with the rate increasing as the concentration of H⁺ increases. researchgate.net

The mechanism of acetal hydrolysis can shift depending on the reaction environment. In typical aqueous acid, the reaction follows an A-1 (acid-catalyzed, unimolecular) mechanism, where the formation of the oxonium ion is the slow, rate-determining step. osti.gov However, under certain conditions, such as within a supramolecular catalytic assembly, the mechanism can change to an A-2 (acid-catalyzed, bimolecular) type, where the nucleophilic attack of water on the protonated acetal becomes the rate-limiting step. osti.gov This is evidenced by changes in activation parameters, such as a negative entropy of activation (ΔS‡) and an inverse solvent isotope effect. osti.gov

ParameterTypical Value for A-1 MechanismTypical Value for A-2 MechanismSignificance
Rate Law rate = k[Acetal][H⁺]rate = k[Acetal][H⁺][H₂O]Indicates molecularity of the rate-determining step.
Entropy of Activation (ΔS‡) Generally small or positiveNegativeA negative value suggests a more ordered transition state, as expected in a bimolecular collision. osti.gov
Solvent Isotope Effect (kH₂O/kD₂O) > 1 (typically ~2-3)< 1 (inverse effect)A value greater than 1 indicates a pre-equilibrium protonation step. An inverse effect suggests water is involved as a nucleophile in the rate-determining step. osti.gov

This table presents generalized kinetic data for acetal hydrolysis to illustrate the differences between A-1 and A-2 mechanisms. Specific values for 1-Butene, 3,3-dimethoxy-2-methyl- would require experimental determination.

The equilibrium of the hydrolysis reaction lies far to the side of the carbonyl compound and alcohol in the presence of excess water. Conversely, the formation of the acetal from the ketone is favored by removing water from the reaction mixture, often through azeotropic distillation.

Isomerization and Rearrangement Processes

The presence of a carbon-carbon double bond introduces the possibility of isomerization reactions, where the location of the double bond shifts along the carbon skeleton.

The terminal double bond in 1-Butene, 3,3-dimethoxy-2-methyl- can be isomerized to form more thermodynamically stable internal alkenes, such as 2-(3,3-dimethoxy-2-methyl)but-2-ene. This transformation can be catalyzed by bases or transition metals. acs.orgresearchgate.net

Base-Catalyzed Isomerization: Strong bases, such as potassium tert-butoxide in a polar aprotic solvent like DMSO, can facilitate olefin isomerization. gaylordchemical.com The mechanism involves the abstraction of an allylic proton to form an allylic carbanion, which is then protonated at a different position to yield the isomerized alkene. The isomerization of allyl ethers to the corresponding propenyl ethers is a well-documented example of this type of reaction. gaylordchemical.com

Transition-Metal-Catalyzed Isomerization: A variety of transition metal complexes (e.g., based on Ni, Co, Rh, Ir, Cr) can catalyze the isomerization of olefins. researchgate.netnih.gov These reactions often proceed through mechanisms involving the formation of metal-hydride species and subsequent migratory insertion and β-hydride elimination steps, or through π-allyl complex intermediates. researchgate.net These methods can offer high selectivity for specific isomers under mild conditions. acs.org

The isomerization of 1-Butene, 3,3-dimethoxy-2-methyl- would likely lead to a mixture of E/Z isomers of the more substituted internal alkene. The relative stability of alkenes generally follows the trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. msu.edu

The bifunctional nature of 1-Butene, 3,3-dimethoxy-2-methyl- allows for the possibility of intramolecular reactions, particularly under conditions that activate both the alkene and acetal functionalities. For instance, in the presence of a strong acid, the alkene could be protonated to form a carbocation. msu.edu

If a tertiary carbocation is formed at C-2 (via an anti-Markovnikov protonation, which is less likely) or a secondary carbocation at C-1 (Markovnikov protonation), a subsequent intramolecular reaction could occur. For example, one of the methoxy oxygen atoms could act as an internal nucleophile, attacking the carbocation to form a cyclic ether. Such intramolecular cyclizations are common in molecules containing appropriately positioned functional groups. youtube.comyoutube.com

Another possibility involves carbocation rearrangements. The initially formed secondary carbocation from the protonation of the double bond could potentially undergo a hydride or alkyl shift to form a more stable carbocation before being trapped by a nucleophile. msu.edu For example, the addition of an acid like HCl to 3,3-dimethyl-1-butene (B1661986) is known to produce a rearranged product via a methyl shift. msu.edu A similar rearrangement could potentially occur with 1-Butene, 3,3-dimethoxy-2-methyl-, leading to skeletal reorganization. The specific pathway and products would depend heavily on the reaction conditions and the relative stabilities of the various cationic intermediates.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 1 Butene, 3,3 Dimethoxy 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1-Butene, 3,3-dimethoxy-2-methyl-. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra of 1-Butene, 3,3-dimethoxy-2-methyl- are predicted to exhibit characteristic signals corresponding to the unique proton and carbon environments in the molecule. The presence of a double bond, a quaternary carbon, and two methoxy (B1213986) groups results in a distinct set of chemical shifts.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show signals for the vinyl protons, the methyl group attached to the double bond, and the two equivalent methoxy groups. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-1 (vinyl)4.8 - 5.0Multiplet
H-1' (vinyl)4.8 - 5.0Multiplet
H-4 (methyl on C-2)1.7 - 1.9Singlet
Methoxy Protons3.2 - 3.4Singlet

Note: Predicted values are based on computational models and may vary from experimental data.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The olefinic carbons, the quaternary carbon, the methyl carbon, and the methoxy carbons are all expected to resonate at distinct chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (=CH₂)110 - 115
C-2 (=C(CH₃)-)140 - 145
C-3 (-C(OCH₃)₂-)100 - 105
C-4 (-CH₃)15 - 20
Methoxy Carbons (-OCH₃)50 - 55

Note: Predicted values are based on computational models and may vary from experimental data.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data and for elucidating through-bond and through-space correlations. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For 1-Butene, 3,3-dimethoxy-2-methyl-, correlations would be expected between the vinyl protons on C-1. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure. For instance, the signals for the vinyl protons would correlate with the C-1 carbon signal, and the methyl proton signal would correlate with the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbons and protons. emerypharma.com This is particularly useful for identifying the connectivity around quaternary carbons. For example, correlations would be expected between the methoxy protons and the C-3 carbon, as well as between the C-4 methyl protons and the C-2 and C-3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be used to investigate the stereochemistry and preferred conformations of the molecule. For instance, NOE correlations might be observed between the methyl protons on C-2 and the vinyl protons on C-1, depending on the rotational conformation around the C-2-C-3 bond.

The rotation around the single bonds in 1-Butene, 3,3-dimethoxy-2-methyl- can lead to different conformations. chemistrysteps.comyoutube.comlibretexts.org Variable-temperature (VT) NMR studies can provide insights into the energetics of these conformational changes. By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or the coalescence of signals, which can be used to determine the energy barriers for bond rotation. For acyclic molecules, staggered conformations are generally more stable than eclipsed conformations due to reduced steric and torsional strain. chemistrysteps.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies

High-resolution mass spectrometry is a powerful technique for determining the exact molecular formula of a compound and for studying its fragmentation patterns upon ionization.

In an HRMS experiment, 1-Butene, 3,3-dimethoxy-2-methyl- would be ionized, typically by electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI). The resulting molecular ion (M⁺) would have a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule. Ethers, in general, may show a weak or absent molecular ion peak in EI-MS. blogspot.com

The fragmentation of the molecular ion provides valuable structural information. For 1-Butene, 3,3-dimethoxy-2-methyl-, which contains a ketal functional group, characteristic fragmentation pathways are expected. organicchemexplained.compsu.edu The presence of two alkoxy groups on the same carbon provides a site for facile cleavage. psu.edu

Predicted Fragmentation Pattern:

m/z Value Proposed Fragment Ion Plausible Origin
M-15[M - CH₃]⁺Loss of a methyl radical from the C-2 position.
M-31[M - OCH₃]⁺Loss of a methoxy radical from the C-3 position.
[M - CH₃O]⁺[C₆H₁₁O]⁺α-cleavage with loss of a methoxy radical.
[CH(OCH₃)₂]⁺Cleavage of the C2-C3 bond.

Note: These are predicted fragmentation patterns based on the general behavior of ethers and ketals in mass spectrometry.

The fragmentation of the molecular ion of 1-Butene, 3,3-dimethoxy-2-methyl- is driven by the formation of stable carbocations. The presence of the oxygen atoms in the methoxy groups can stabilize adjacent positive charges through resonance.

One of the primary fragmentation pathways for ketals involves the cleavage of a C-O bond or a bond alpha to the oxygenated carbon. psu.eduresearchgate.net For 1-Butene, 3,3-dimethoxy-2-methyl-, the following dissociation pathways are plausible:

Alpha-cleavage: The bond between C-2 and C-3 can cleave, leading to the formation of a resonance-stabilized oxonium ion and a radical.

Loss of a methoxy group: Cleavage of a C-O bond at the C-3 position can result in the loss of a methoxy radical (•OCH₃), forming a carbocation that can be stabilized by the remaining oxygen atom.

Loss of a methyl group: Cleavage of the bond between C-2 and the methyl group (C-4) can lead to the loss of a methyl radical (•CH₃).

By analyzing the masses and relative abundances of the fragment ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of "1-Butene, 3,3-dimethoxy-2-methyl-". The complementary nature of these two techniques, governed by different selection rules, allows for a more complete vibrational assignment. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy detects the inelastic scattering of monochromatic light, with active modes involving a change in polarizability.

The vibrational spectrum of "1-Butene, 3,3-dimethoxy-2-methyl-" is characterized by the distinct signatures of its constituent alkene and acetal (B89532) functionalities. By analyzing the spectra of analogous compounds, such as 2-methyl-1-butene (B49056) and 3,3-dimethyl-1-butene (B1661986), the characteristic vibrational modes for the target molecule can be predicted with a high degree of confidence. docbrown.infochemicalbook.comchemicalbook.comchemicalbook.com

The alkene group (=C(CH₃)CH₂) is expected to exhibit several key vibrations:

=C-H Stretching: The stretching vibrations of the vinyl C-H bonds are anticipated to appear at wavenumbers above 3000 cm⁻¹, typically in the 3080-3100 cm⁻¹ region. docbrown.info

C=C Stretching: The carbon-carbon double bond stretch is a hallmark of alkenes and is expected to produce a band of medium intensity in the range of 1640-1660 cm⁻¹. For instance, the C=C stretching vibration in 2-methyl-1-butene is observed at approximately 1660 cm⁻¹. docbrown.infochemicalbook.com

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds are typically strong and appear in the fingerprint region, often around 900-1000 cm⁻¹. docbrown.info

The acetal group (-C(OCH₃)₂) and the associated alkyl framework contribute the following characteristic vibrations:

C-H Stretching (Alkyl): The stretching vibrations of the C-H bonds in the methyl and methoxy groups will be found below 3000 cm⁻¹, generally in the 2850-2980 cm⁻¹ range. docbrown.info

C-O Stretching: The acetal functionality is characterized by strong C-O stretching bands. Due to the presence of two C-O single bonds, a pair of strong bands is expected, typically in the 1050-1150 cm⁻¹ region.

CH₃ Bending: The bending vibrations of the methyl groups will appear in the 1375-1470 cm⁻¹ range. docbrown.info

The following interactive table summarizes the predicted characteristic vibrational modes for "1-Butene, 3,3-dimethoxy-2-methyl-".

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Technique
Alkene=C-H Stretch3080 - 3100MediumIR, Raman
AlkeneC=C Stretch1640 - 1660Medium (IR), Strong (Raman)IR, Raman
Alkene=C-H Bend (out-of-plane)900 - 1000StrongIR
Acetal/AlkylC-H Stretch2850 - 2980StrongIR, Raman
AcetalC-O Stretch1050 - 1150StrongIR
AlkylCH₃ Bend1375 - 1470MediumIR

Vibrational spectroscopy can also provide valuable insights into the conformational isomerism of "1-Butene, 3,3-dimethoxy-2-methyl-". The rotation around the C2-C3 single bond can lead to different stable conformers. A study on the conformational analysis of 2-methyl-1-butene revealed the existence of both trans and gauche conformers, which could be distinguished by specific bands in their vibrational spectra. tandfonline.com For "1-Butene, 3,3-dimethoxy-2-methyl-", the bulky gem-dimethoxy group is expected to significantly influence the conformational equilibrium.

By analogy with related hindered alkenes, it is plausible that different conformers of "1-Butene, 3,3-dimethoxy-2-methyl-" would exhibit distinct vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from the varying steric interactions and coupling of vibrational modes in each conformation. Temperature-dependent IR and Raman studies could be employed to identify the bands corresponding to different conformers and to determine their relative stabilities. For example, as the temperature is lowered, the intensity of bands corresponding to the more stable conformer would be expected to increase.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the parent compound "1-Butene, 3,3-dimethoxy-2-methyl-", which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging.

However, for solid derivatives of "1-Butene, 3,3-dimethoxy-2-methyl-", X-ray crystallography could provide invaluable structural information. For example, if the molecule were to be functionalized to create a solid derivative, this technique could be used to:

Unequivocally confirm the molecular connectivity.

Determine the precise bond lengths and angles.

Elucidate the preferred conformation of the molecule in the solid state, providing experimental validation for the conformational insights gained from vibrational spectroscopy.

Analyze intermolecular interactions in the crystal lattice.

While no X-ray crystal structures of "1-Butene, 3,3-dimethoxy-2-methyl-" or its simple derivatives are currently reported in the common crystallographic databases, this technique remains a powerful potential tool for the definitive structural characterization of suitable solid derivatives.

V. Computational Chemistry and Theoretical Modeling of 1 Butene, 3,3 Dimethoxy 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic nature and stability of 1-Butene, 3,3-dimethoxy-2-methyl-. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For 1-Butene, 3,3-dimethoxy-2-methyl-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. clinicsearchonline.orgnih.gov These calculations would reveal the spatial orientation of the vinyl group relative to the quaternary carbon and the arrangement of the two methoxy (B1213986) groups.

Furthermore, DFT studies provide insights into the charge distribution within the molecule. By calculating the molecular electrostatic potential (MEP), regions of positive and negative charge can be visualized. nih.govdntb.gov.ua In 1-Butene, 3,3-dimethoxy-2-methyl-, the oxygen atoms of the methoxy groups are expected to be regions of high electron density (negative potential), while the surrounding carbon and hydrogen atoms would exhibit lower electron density (positive potential). This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

No specific DFT data for 1-Butene, 3,3-dimethoxy-2-methyl- is available in the search results. The following table is a hypothetical representation of what such data might include.

ParameterPredicted Value
C1=C2 Bond Length (Å)~1.34
C2-C3 Bond Length (Å)~1.52
C3-O Bond Length (Å)~1.43
C=C-C Bond Angle (°)~125
O-C-O Bond Angle (°)~109.5
Charge on Oxygen AtomsNegative
Charge on C1 and C2Slightly Negative

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 1-Butene, 3,3-dimethoxy-2-methyl-

For more accurate energetic information, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. researchgate.net These methods, while computationally more intensive than DFT, provide benchmark values for properties like the heat of formation and relative energies of different conformers. Such calculations would offer a precise understanding of the thermodynamic stability of 1-Butene, 3,3-dimethoxy-2-methyl-.

Specific high-level ab initio energetic data for 1-Butene, 3,3-dimethoxy-2-methyl- were not found in the provided search results.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

For 1-Butene, 3,3-dimethoxy-2-methyl-, the HOMO is likely to be localized on the carbon-carbon double bond (the π-orbital), which is the most electron-rich part of the molecule. The LUMO, on the other hand, would be the corresponding π* antibonding orbital. The energy of these orbitals and their gap would be crucial in predicting how the molecule interacts with other chemical species in reactions. For instance, a smaller HOMO-LUMO gap suggests that the molecule is more readily excitable and thus more reactive. frontiersin.org

No specific HOMO-LUMO energy values for 1-Butene, 3,3-dimethoxy-2-methyl- were found in the search results. The data below is illustrative.

Molecular OrbitalEnergy (eV)Description
HOMO-9.5Primarily located on the C=C π bond
LUMO+2.0Primarily located on the C=C π* bond
HOMO-LUMO Gap11.5Indicates high kinetic stability

Table 2: Illustrative Frontier Molecular Orbital Data for 1-Butene, 3,3-dimethoxy-2-methyl-

Conformational Analysis and Rotational Barriers around C-C and C-O Bonds

The flexibility of 1-Butene, 3,3-dimethoxy-2-methyl- arises from the rotation around its single bonds, leading to various spatial arrangements or conformations.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its dihedral angles. For 1-Butene, 3,3-dimethoxy-2-methyl-, PES scans would be performed for rotation around the C2-C3 single bond and the C3-O bonds of the methoxy groups. researchgate.netresearchgate.net This analysis would identify the various stable conformers (rotamers) and the transition states that connect them. The results would be plotted on a rotational energy profile, showing the relative energies of staggered and eclipsed conformations. libretexts.orglibretexts.org

The relative stability of the different conformers is governed by a combination of steric and electronic effects. acs.orgnih.gov Steric hindrance occurs when bulky groups are forced into close proximity, leading to a repulsive interaction that destabilizes the conformation. In 1-Butene, 3,3-dimethoxy-2-methyl-, significant steric strain would be expected in conformations where the vinyl group and the methoxy groups are eclipsed.

Theoretical Kinetics and Reaction Mechanism Studies

Theoretical kinetics and reaction mechanism studies are pivotal in understanding how 1-Butene, 3,3-dimethoxy-2-methyl- participates in chemical transformations. These studies computationally map out the energy landscapes of potential reactions, identify key intermediates and transition states, and calculate the rates at which these reactions occur.

The exploration of a reaction mechanism begins with the identification of the most plausible pathways. For an alkene like 1-Butene, 3,3-dimethoxy-2-methyl-, reactions typically involve the π-electrons of the double bond. Computational methods, particularly density functional theory (DFT), are employed to model the interactions with various reagents.

A critical step in this process is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides vital clues about the mechanism. wikipedia.org For instance, in an electrophilic addition to the double bond of 1-Butene, 3,3-dimethoxy-2-methyl-, a key reaction for alkenes, computational chemists would model the approach of an electrophile (e.g., H⁺) to the double bond. This would lead to the formation of a carbocation intermediate. The Hammond-Leffler postulate suggests that the structure of the transition state will resemble the species (reactant, intermediate, or product) to which it is closest in energy. wikipedia.org

The presence of the methoxy groups and the methyl group influences the stability of potential carbocation intermediates, thereby directing the regioselectivity of the reaction. Theoretical calculations can quantify the energies of the possible transition states, allowing for the prediction of the favored reaction pathway. For example, the reaction could proceed via different pathways, such as the carbocation pathway or a concerted pathway, depending on the reactants and conditions. masterorganicchemistry.com

Table 1: Hypothetical Calculated Transition State Geometries and Energies for the Protonation of 1-Butene, 3,3-dimethoxy-2-methyl-

ParameterTransition State 1 (Formation of tertiary carbocation)Transition State 2 (Formation of secondary carbocation)
Imaginary Frequency (cm⁻¹) -350-320
Relative Energy (kcal/mol) 0.0+8.5
Key Bond Distances (Å) C1-H: 1.5, C2-H: 2.1C1-H: 2.0, C2-H: 1.6

Note: This table is a hypothetical representation of data that would be generated from computational studies.

Once the transition states and reaction pathways are identified, transition state theory (TST) can be used to calculate the rate coefficients of the elementary reaction steps. wikipedia.org TST provides a framework for relating the rate of a reaction to the properties of the reactants and the transition state. wikipedia.org The fundamental equation of TST allows for the calculation of the rate constant (k) based on the Gibbs free energy of activation (ΔG‡).

The Arrhenius equation, a cornerstone of chemical kinetics, can be derived from TST, providing a relationship between the rate constant, temperature, and the activation energy (Ea). numberanalytics.com Computational methods can calculate the activation energy by determining the energy difference between the reactants and the transition state.

Structure-Activity Relationship (SAR) methods can also be employed to estimate rate coefficients. These methods use a database of known reaction rates to predict the rate of a new reaction based on the structural features of the molecule. copernicus.org For a molecule like 1-Butene, 3,3-dimethoxy-2-methyl-, the contributions of the methyl and dimethoxy groups to the reactivity can be quantified.

Table 2: Hypothetical Calculated Activation Parameters and Rate Coefficients for a Reaction of 1-Butene, 3,3-dimethoxy-2-methyl- at 298 K

Reaction StepΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)Calculated Rate Coefficient (s⁻¹)
Electrophilic Addition 15.2-5.816.91.2 x 10⁻⁵
Isomerization 25.7-2.126.33.5 x 10⁻¹³

Note: This table is a hypothetical representation of data that would be generated from computational studies.

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a significant impact on the reaction dynamics by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comacs.org Computational solvation models are used to account for these effects.

These models can be broadly categorized into two types: implicit and explicit. wikipedia.org

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comnih.gov These models are computationally efficient and can provide a good first approximation of solvent effects.

Explicit solvation models involve including a number of individual solvent molecules in the computational simulation. youtube.com This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction dynamics.

For 1-Butene, 3,3-dimethoxy-2-methyl-, the polar ether groups would be expected to interact significantly with polar solvents. Explicit solvent models would be particularly important for studying reactions in protic solvents where hydrogen bonding to the oxygen atoms of the methoxy groups could play a role.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, rotations, and conformational changes.

For 1-Butene, 3,3-dimethoxy-2-methyl-, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the carbon chain and methoxy groups.

Study its interactions with solvent molecules, providing a detailed picture of the solvation shell structure. nih.gov

Simulate its behavior in different environments, such as at an interface or within a larger molecular assembly.

By combining the insights from quantum mechanical calculations and molecular dynamics simulations, a comprehensive theoretical understanding of the chemical and physical properties of 1-Butene, 3,3-dimethoxy-2-methyl- can be achieved.

Vii. Synthetic Applications of 1 Butene, 3,3 Dimethoxy 2 Methyl and Its Chemical Derivatives

Building Blocks for Complex Organic Molecule Synthesis.acs.orgorganic-chemistry.orgchemtube3d.com

The inherent reactivity of its functional groups makes 1-Butene, 3,3-dimethoxy-2-methyl- an excellent starting material for the synthesis of more elaborate molecular architectures. The vinyl group can participate in a variety of carbon-carbon bond-forming reactions, while the latent carbonyl group can be revealed at a later synthetic stage for further derivatization.

For instance, the vinyl moiety can undergo hydroformylation to introduce an aldehyde group, or participate in Heck coupling reactions to form more complex unsaturated systems. Subsequent deprotection of the acetal (B89532) would then yield a keto-aldehyde, a valuable intermediate for the synthesis of various heterocyclic compounds.

Furthermore, the electron-rich nature of the double bond, influenced by the adjacent alkyl and alkoxy groups, makes it a suitable candidate for electrophilic addition reactions. msu.edu This allows for the introduction of a wide range of functional groups, paving the way for the construction of intricate molecular frameworks.

One of the key transformations of the acetal group is its hydrolysis to a ketone. This reaction is typically carried out in the presence of an acid catalyst. organic-chemistry.orgcsbsju.edu The resulting ketone, 2-methyl-3-butanone, can then be used in a variety of well-established ketone reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to build up molecular complexity.

Table 1: Potential Transformations of 1-Butene, 3,3-dimethoxy-2-methyl- for Complex Molecule Synthesis

Starting MaterialReagents and ConditionsProduct Functional Group(s)Potential Subsequent Reactions
1-Butene, 3,3-dimethoxy-2-methyl-1. O₃, 2. Me₂SKetone, AldehydeWittig reaction, Grignard addition
1-Butene, 3,3-dimethoxy-2-methyl-H₂O, H⁺ catalystKetoneAldol condensation, Enolate chemistry
1-Butene, 3,3-dimethoxy-2-methyl-1. BH₃·THF, 2. H₂O₂, NaOHAlcohol, AcetalOxidation, Etherification
1-Butene, 3,3-dimethoxy-2-methyl-Diels-Alder DienophileCyclohexene derivativeRing opening, Functional group manipulation

Precursors for Polymer and Copolymer Synthesis.acs.orgorganic-chemistry.orgbritannica.com

The presence of the vinyl group in 1-Butene, 3,3-dimethoxy-2-methyl- allows it to act as a monomer in addition polymerization reactions. britannica.comlibretexts.org The polymerization can be initiated by cationic, radical, or coordination catalysts, leading to the formation of polymers with a polyolefin backbone and pendant dimethoxy acetal groups.

These acetal-containing polymers are of significant interest due to their potential for post-polymerization modification. acs.org The acetal groups can be hydrolyzed under acidic conditions to yield polymers with ketone functionalities. These ketone-containing polymers can then be further reacted to introduce a variety of side chains, leading to materials with tailored properties such as altered polarity, cross-linking capabilities, or the attachment of bioactive molecules.

Copolymerization of 1-Butene, 3,3-dimethoxy-2-methyl- with other vinyl monomers, such as styrene (B11656) or acrylates, can be used to create copolymers with a range of properties. The incorporation of the acetal-containing monomer can introduce degradability into the polymer backbone, as the acetal linkages are susceptible to hydrolysis. acs.org This makes such copolymers potentially useful for applications requiring biodegradable or biocompatible materials.

Table 2: Potential Polymerization Reactions of 1-Butene, 3,3-dimethoxy-2-methyl-

Polymerization TypeInitiator/CatalystResulting Polymer StructurePotential Applications
Cationic PolymerizationLewis Acids (e.g., BF₃, AlCl₃)Poly(1-(1,1-dimethoxy-2-propyl)ethylene)Adhesives, Coatings
Radical PolymerizationAIBN, Benzoyl PeroxidePoly(1-(1,1-dimethoxy-2-propyl)ethylene)Specialty plastics, Films
Coordination PolymerizationZiegler-Natta or Metallocene CatalystsIsotactic or Syndiotactic Poly(1-(1,1-dimethoxy-2-propyl)ethylene)High-performance materials, Elastomers
CopolymerizationVarious, depending on comonomerRandom or Block CopolymersBiodegradable plastics, Drug delivery systems

Intermediates in the Preparation of Specialty Chemicals and Fragrances.msu.edunih.govrsc.org

The hydrolysis of 1-Butene, 3,3-dimethoxy-2-methyl- to 2-methyl-3-butanone provides a key intermediate for the synthesis of various specialty chemicals. This ketone can undergo a variety of transformations to produce compounds with specific functionalities.

In the fragrance industry, unsaturated ketones and their derivatives are often valuable components of fragrance formulations. rsc.org Through reactions such as aldol condensation with other aldehydes or ketones, a diverse range of α,β-unsaturated ketones can be synthesized from 2-methyl-3-butanone. These compounds often possess unique and desirable odor profiles. For example, condensation with a simple aldehyde like acetaldehyde (B116499) could lead to the formation of 4-methyl-3-hexen-2-one, a compound with potential fruity or herbaceous notes.

Stereo- and Enantioselective Synthesis Utilizing Chiral Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. Chiral derivatives of 1-Butene, 3,3-dimethoxy-2-methyl- can be employed as valuable tools in asymmetric synthesis.

By utilizing a chiral diol in the acetal formation step, a chiral acetal can be introduced. This chiral auxiliary can direct the stereochemical outcome of subsequent reactions. For instance, in cycloaddition reactions involving the vinyl group, the chiral acetal can influence the facial selectivity of the approach of the dienophile, leading to the formation of one diastereomer in excess. libretexts.orgwikipedia.org Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched product.

Alternatively, the vinyl group can be subjected to asymmetric reactions, such as asymmetric hydrogenation or dihydroxylation, using chiral catalysts. This would create stereocenters in the butene backbone, leading to chiral building blocks for further synthetic transformations. The development of chiral Lewis acids has also enabled enantioselective ene reactions of related compounds.

Table 3: Strategies for Stereo- and Enantioselective Synthesis

ApproachKey TransformationChiral InfluenceResulting Product Type
Chiral Acetal AuxiliaryDiastereoselective cycloadditionSteric hindrance from the chiral diolEnantiomerically enriched cyclic compounds
Asymmetric CatalysisAsymmetric hydrogenation of the double bondChiral metal-ligand complexEnantiomerically enriched saturated acetal
Asymmetric CatalysisAsymmetric dihydroxylation of the double bondChiral osmium or manganese complexesEnantiomerically enriched diol acetal
Chiral Lewis Acid CatalysisEnantioselective ene reactionChiral Lewis acid-substrate complexChiral homoallylic alcohols

Utilization in Fine Chemical Production.acs.orgorganic-chemistry.org

The term "fine chemicals" refers to complex, single, pure chemical substances that are produced in limited quantities and are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and electronics. The dual functionality of 1-Butene, 3,3-dimethoxy-2-methyl- makes it a valuable precursor for the production of such high-value compounds. acs.orgorganic-chemistry.org

The ability to perform selective transformations on either the vinyl group or the protected carbonyl group allows for a modular approach to the synthesis of complex target molecules. For example, the vinyl group could be converted to an epoxide, which can then be opened by a variety of nucleophiles to introduce new functionalities. Subsequent deprotection of the acetal would then provide a ketone for further elaboration. This stepwise approach is crucial in the multi-step syntheses that are often required for the production of fine chemicals.

Role in Agrochemical Precursor Synthesis

Many modern agrochemicals are complex organic molecules that require sophisticated synthetic routes for their production. The structural motifs present in 1-Butene, 3,3-dimethoxy-2-methyl- can be found in or can be readily converted to structures that are relevant to agrochemical synthesis.

For instance, the hydrolysis product, 2-methyl-3-butanone, can serve as a starting material for the synthesis of various heterocyclic compounds that are known to exhibit fungicidal or herbicidal activity. The vinyl group also allows for the introduction of the molecule into larger structures through polymerization or coupling reactions, which can be a strategy for creating slow-release formulations of active ingredients. While direct use of this specific compound in major agrochemicals is not widely documented, its potential as a versatile building block for the exploration of new agrochemically active structures is significant.

Viii. Environmental Chemistry and Atmospheric Fate of 1 Butene, 3,3 Dimethoxy 2 Methyl

Atmospheric Degradation Pathways and Mechanisms

Detailed studies on the atmospheric degradation of 1-Butene, 3,3-dimethoxy-2-methyl- are not present in the current body of scientific literature. To understand its likely behavior, scientists would typically investigate its reactions with the primary atmospheric oxidants.

No specific rate constants or reaction mechanisms for the reaction of 1-Butene, 3,3-dimethoxy-2-methyl- with hydroxyl (OH) radicals, ozone (O₃), or nitrate (B79036) (NO₃) radicals have been reported. For comparison, related unsaturated ethers and alkenes are known to react with these oxidants, primarily through addition to the carbon-carbon double bond. The presence of the ether groups and the methyl substituent on the double bond would influence the reaction rates and pathways, but without experimental data, any discussion remains speculative.

There is no available information on the photolytic degradation of 1-Butene, 3,3-dimethoxy-2-methyl-. The potential for direct photolysis would depend on the molecule's ability to absorb ultraviolet radiation present in the troposphere.

The potential for 1-Butene, 3,3-dimethoxy-2-methyl- to act as a precursor for the formation of Secondary Organic Aerosols (SOA) has not been investigated. Generally, the atmospheric oxidation of volatile organic compounds can lead to the formation of lower volatility products that can partition into the aerosol phase. However, without knowledge of the degradation products of 1-Butene, 3,3-dimethoxy-2-methyl-, its contribution to SOA formation cannot be determined.

Characterization of Atmospheric Degradation Products

As there are no studies on the atmospheric degradation of 1-Butene, 3,3-dimethoxy-2-methyl-, none of its atmospheric degradation products have been identified or quantified.

The mechanistic pathways for the formation of degradation products from 1-Butene, 3,3-dimethoxy-2-methyl- in the atmosphere remain unelucidated due to the absence of experimental and theoretical studies.

Environmental Persistence and Transformation in Aquatic and Terrestrial Compartments

The persistence of 1-Butene, 3,3-dimethoxy-2-methyl- in the environment is expected to be influenced by both abiotic and biotic degradation processes. In aquatic systems, hydrolysis of the acetal (B89532) group is anticipated to be a primary transformation pathway. In both aquatic and terrestrial compartments, the potential for biodegradation by microorganisms will also play a crucial role in its ultimate fate.

The acetal functional group is known to be susceptible to hydrolysis under acidic conditions, breaking down into an aldehyde or ketone and the corresponding alcohol(s). masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.comorgoreview.com The reaction is catalyzed by acid and involves the protonation of one of the oxygen atoms, which facilitates the cleavage of a carbon-oxygen bond. chemistrysteps.comyoutube.com For 1-Butene, 3,3-dimethoxy-2-methyl-, this hydrolysis would yield 2-methylbutanal and two molecules of methanol.

The rate of hydrolysis is dependent on several factors, including pH, temperature, and the presence of catalysts. Generally, the hydrolysis of acetals is slow in neutral or basic water but accelerates significantly in acidic environments. masterorganicchemistry.comorgoreview.com The presence of a double bond in the molecule, as in vinyl acetals, can influence the reaction pathway. Studies on vinyl acetals have shown that hydrolysis can proceed through the acetal functional group rather than the vinyl ether group. sci-hub.se The rate-determining step in acetal hydrolysis is often the formation of a carbocation intermediate. masterorganicchemistry.com

While specific kinetic data for 1-Butene, 3,3-dimethoxy-2-methyl- is not available, the table below illustrates the expected products of its hydrolysis.

ReactantHydrolysis Products
1-Butene, 3,3-dimethoxy-2-methyl-2-Methylbutanal, Methanol

This table is based on general chemical principles of acetal hydrolysis, as specific experimental data for this compound was not found in the searched literature.

The biodegradation of 1-Butene, 3,3-dimethoxy-2-methyl- by environmental microorganisms is a likely transformation pathway in both soil and water. Microorganisms, including bacteria and fungi, possess a wide array of enzymes capable of degrading organic compounds. nih.gov The degradation of hydrocarbons, including unsaturated alkenes like butene derivatives, has been documented. researchgate.net

The biodegradation of this compound could proceed through several enzymatic pathways. The initial attack might occur at the double bond, potentially leading to the formation of epoxides, diols, or other oxidized products. Alternatively, microorganisms may first hydrolyze the acetal bond, as discussed in the previous section, and then metabolize the resulting aldehyde and alcohol. Aldehydes and alcohols are generally considered to be readily biodegradable by a wide range of microorganisms.

The rate and extent of biodegradation will depend on various environmental factors, including the presence of adapted microbial populations, nutrient availability, temperature, pH, and oxygen levels. The presence of a methyl group on the butene chain may influence the rate of degradation, as branching in hydrocarbons can sometimes hinder microbial attack compared to linear analogues. orgoreview.com However, many microorganisms have evolved pathways to degrade branched-chain hydrocarbons.

Ix. Conclusion and Future Research Perspectives on 1 Butene, 3,3 Dimethoxy 2 Methyl

Summary of Current Understanding and Knowledge Gaps

Our current knowledge of 1-Butene, 3,3-dimethoxy-2-methyl- is primarily confined to its basic structural identification and a limited number of synthetic preparations. It is recognized as a specialty chemical intermediate, though detailed studies on its reactivity, physical properties, and broader utility are conspicuously absent from the mainstream chemical literature. The primary knowledge gaps include:

A Comprehensive Reactivity Profile: While the individual reactivity of alkenes and acetals is well-documented, their interplay within the same molecule, especially one with the specific substitution pattern of 1-Butene, 3,3-dimethoxy-2-methyl-, has not been systematically studied.

Detailed Spectroscopic and Physicochemical Data: A thorough compilation of its spectroscopic data (NMR, IR, Mass Spectrometry) under various conditions and a comprehensive analysis of its physical properties are lacking.

Established High-Yield Synthetic Routes: While methods for its synthesis exist, there is a need for the development of more efficient, scalable, and sustainable synthetic protocols.

Understanding of Stereochemical Aspects: The presence of a stereocenter at the second carbon atom implies the existence of enantiomers, the separate synthesis and characterization of which have not been explored.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The bifunctional nature of 1-Butene, 3,3-dimethoxy-2-methyl- is a fertile ground for exploring novel chemical transformations. The alkene moiety can participate in a variety of addition reactions, including hydrogenation, halogenation, and hydroboration, leading to a range of saturated derivatives. The acetal (B89532) group, on the other hand, is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal a ketone.

This latent ketone functionality opens up a plethora of synthetic possibilities. For instance, selective manipulation of the double bond followed by deprotection of the acetal could provide access to a variety of substituted ketones that might be challenging to synthesize through other routes. Conversely, reactions involving the ketone, once unmasked, could be followed by transformations of the butene backbone.

Future research could focus on:

Tandem or Cascade Reactions: Designing reactions where both the alkene and the latent ketone participate in a single, multi-step transformation.

Asymmetric Catalysis: Developing enantioselective reactions targeting the double bond or the prochiral ketone that is formed upon deprotection.

Polymerization: Investigating the potential of the alkene functionality for the synthesis of novel polymers with unique properties conferred by the dimethoxy acetal side chains.

Prospects for Advanced Characterization and Refined Computational Methodologies

A deeper understanding of 1-Butene, 3,3-dimethoxy-2-methyl- will be greatly facilitated by the application of advanced analytical and computational techniques.

Advanced Spectroscopic Techniques: Two-dimensional NMR techniques (COSY, HSQC, HMBC) could provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformational preferences. Chiroptical methods, such as circular dichroism, would be essential for characterizing its enantiomers.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its geometric parameters, vibrational frequencies, and NMR chemical shifts, providing a theoretical framework to complement experimental data. Furthermore, computational studies could be used to model reaction pathways, predict transition state energies, and rationalize observed reactivity and stereoselectivity.

Potential Research Area Techniques and Methodologies Expected Outcomes
Detailed Structural Elucidation 2D NMR (COSY, HSQC, HMBC), X-ray Crystallography (of derivatives)Unambiguous assignment of spectroscopic signals, understanding of conformational preferences.
Chiral Analysis Chiral Chromatography, Circular DichroismSeparation and characterization of enantiomers.
Theoretical Chemistry Density Functional Theory (DFT), Ab initio methodsPrediction of molecular properties, modeling of reaction mechanisms.

Broader Implications for Organic Synthesis, Catalysis, and Environmental Science

The study of 1-Butene, 3,3-dimethoxy-2-methyl- has the potential to extend beyond its own chemistry and impact several related fields.

Organic Synthesis: As a versatile building block, it could streamline the synthesis of complex target molecules, including natural products and pharmaceuticals, by providing a pre-packaged combination of a reactive handle and a protected carbonyl group.

Catalysis: The development of new catalytic transformations involving this substrate could lead to the discovery of novel catalysts with unique selectivities.

Environmental Science: Understanding the environmental fate and transport of this and similar compounds is crucial. Studies on its biodegradability and potential atmospheric reactions would be valuable, particularly if it finds widespread application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.